1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione
CAS No.: 1281657-97-3
Cat. No.: VC2923432
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1281657-97-3 |
|---|---|
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | 1-ethyl-4-piperidin-4-ylpiperazine-2,3-dione |
| Standard InChI | InChI=1S/C11H19N3O2/c1-2-13-7-8-14(11(16)10(13)15)9-3-5-12-6-4-9/h9,12H,2-8H2,1H3 |
| Standard InChI Key | XICHPGYONAUWKN-UHFFFAOYSA-N |
| SMILES | CCN1CCN(C(=O)C1=O)C2CCNCC2 |
| Canonical SMILES | CCN1CCN(C(=O)C1=O)C2CCNCC2 |
Introduction
Chemical Identity and Physical Properties
1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione is a cyclic urea derivative with distinctive structural features that contribute to its chemical reactivity and biological activity. The compound is characterized by the following properties:
Basic Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Name | 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione |
| CAS Registry Number | 1281657-97-3 |
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| Appearance | Not specified in available data |
| Solubility | Variable in organic solvents (detailed solubility profile not available) |
The compound contains a unique arrangement of heterocyclic structures that define its chemical behavior and potential applications. The presence of the ethyl group at position 1 and the piperidine ring at position 4 of the piperazine-2,3-dione core creates a distinctive chemical entity with specific binding capabilities and reactivity patterns.
Structural Features
The molecular architecture of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione consists of two nitrogen-containing rings (piperidine and piperazine) linked by a dione functional group. This structural arrangement is particularly significant as it allows for various interactions with biological targets, which may contribute to the compound's potential therapeutic effects.
The piperazine ring contains two nitrogen atoms at positions 1 and 4, with the ethyl group attached to the nitrogen at position 1 and the piperidine ring connected to the nitrogen at position 4. The dione functional group at positions 2 and 3 of the piperazine ring introduces carbonyl groups that can participate in hydrogen bonding and other intermolecular interactions, enhancing the compound's ability to interact with various biological systems.
Synthesis Methodologies
The synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione can be achieved through several approaches, with different methods offering various advantages in terms of yield, purity, and scalability.
Common Synthetic Routes
One prevalent approach for synthesizing 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione involves the reaction of ethyl piperazine with piperidinone under controlled conditions. This reaction typically requires catalytic assistance and elevated temperatures to ensure complete conversion of the reactants into the desired product.
The synthesis pathway generally follows this sequence:
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Preparation of the appropriately substituted piperazine precursor
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Introduction of the ethyl group at the nitrogen position
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Coupling with piperidinone component
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Formation of the dione functionality
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Purification and isolation of the final product
Reaction Conditions and Catalysts
The reaction conditions for synthesizing 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione are critical for achieving optimal yields and purity. Typically, the synthesis requires:
| Reaction Parameter | Typical Conditions |
|---|---|
| Temperature | Elevated temperatures (often 80-120°C) |
| Pressure | Usually atmospheric pressure |
| Catalyst | Metal-based catalysts or basic conditions |
| Solvent | Polar aprotic solvents (DMF, DMSO) |
| Reaction Time | Several hours to overnight |
These conditions may vary depending on the specific synthetic approach and desired scale of production. The use of appropriate catalysts is particularly important for promoting the formation of the desired product while minimizing side reactions that could reduce yield and complicate purification.
Mechanism of Action
Understanding the mechanism of action of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione is essential for evaluating its potential therapeutic applications and predicting its biological effects.
Molecular Interactions
The mechanism of action of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione primarily involves its interaction with biological targets such as enzymes or receptors. The compound may alter the activity of these targets, leading to various biological effects.
The specific interactions depend on:
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The three-dimensional structure of the compound
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The electronic properties of its functional groups
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Its ability to form hydrogen bonds through the dione functionality
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The hydrophobic properties conferred by the ethyl and piperidine groups
Applications in Scientific Research
1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione has diverse applications across several scientific disciplines, reflecting its versatile chemical properties and biological activities.
Medicinal Chemistry Applications
In medicinal chemistry, 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione serves as:
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A potential lead compound for drug development
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A building block for synthesizing more complex therapeutic agents
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A structural template for developing compounds with specific pharmacological profiles
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A tool for studying structure-activity relationships in drug design
The compound's unique structural features make it particularly valuable for medicinal chemists seeking to develop novel therapeutic agents with specific binding properties and biological activities.
Structure-Activity Relationships
Understanding the relationship between the structure of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione and its biological activity is crucial for optimizing its potential applications and developing related compounds with enhanced properties.
Key Structural Determinants of Activity
Several structural features of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione are likely to influence its biological activity:
Modifications to these structural elements could potentially alter the compound's activity profile, leading to derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 1-Methyl-4-(piperidin-4-yl)piperazine | Methyl instead of ethyl group; no dione functionality | Likely different receptor binding profile |
| 1-(Piperidin-4-yl)piperazine | No ethyl group; no dione functionality | Potentially different hydrogen bonding patterns |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzoimidazol-2-one derivatives | Contains benzoimidazolone instead of piperazine-dione | Different pharmacophore profile and target selectivity |
These comparisons highlight how subtle structural modifications can significantly impact the biological activity and potential applications of compounds in this structural class.
Current Research Directions
Research on 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione and related compounds spans several scientific disciplines, with ongoing efforts to better understand their properties and potential applications.
Drug Discovery Initiatives
In the field of drug discovery, 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione is being explored as a potential scaffold for developing novel therapeutic agents. Research efforts include:
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Synthesis of structural analogs with modified substituents
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Evaluation of structure-activity relationships
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Assessment of pharmacokinetic and pharmacodynamic properties
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Target identification and validation studies
These initiatives aim to harness the unique structural features of the compound to develop novel drugs with improved efficacy, selectivity, and safety profiles.
Challenges and Future Perspectives
Despite the potential applications of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione, several challenges remain in its development and utilization, presenting opportunities for future research and innovation.
Technical Challenges
Several technical challenges may affect the broader application of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione:
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Limited synthetic scalability for industrial production
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Purification challenges for achieving high-purity material
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Stability concerns under various storage or application conditions
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Limited solubility in physiologically relevant media
Addressing these challenges requires interdisciplinary approaches combining expertise in synthetic chemistry, analytical methods, formulation science, and materials engineering.
Future Research Opportunities
Looking forward, several promising research directions could enhance our understanding and application of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione:
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Comprehensive investigation of its biological targets and mechanisms
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Development of targeted delivery systems for potential therapeutic applications
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Exploration of its activity in combination with other bioactive compounds
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Application of computational methods to predict optimal structural modifications
These research opportunities highlight the potential for 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione to continue serving as a valuable compound in scientific research and potential therapeutic development.
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